molecular formula C20H17N3O2S B6534393 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide CAS No. 1058410-11-9

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B6534393
CAS No.: 1058410-11-9
M. Wt: 363.4 g/mol
InChI Key: SILXJFMFUVXNBK-UHFFFAOYSA-N
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Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound featuring a core imidazo[2,1-b]thiazole scaffold linked to a phenylacetamide moiety. The 2-methoxyphenyl group on the acetamide distinguishes it from related derivatives, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-18-8-3-2-5-15(18)12-19(24)21-16-7-4-6-14(11-16)17-13-23-9-10-26-20(23)22-17/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILXJFMFUVXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 379.44 g/mol
  • LogP : 4.0925
  • Polar Surface Area : 49.124 Ų

The presence of the imidazo[2,1-b][1,3]thiazole moiety is crucial for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit promising anticancer properties. For example:

  • A study on related imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated their ability to inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. Compounds were shown to have IC50 values ranging from 0.59 to 2.81 μM, indicating significant cytotoxicity in mesothelioma cell lines .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring and the presence of electron-donating groups enhance the anticancer efficacy of these compounds .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of FAK : By inhibiting FAK phosphorylation, the compound may disrupt cell adhesion and migration pathways critical for tumor metastasis .
  • Induction of Apoptosis : The compound may also activate apoptotic pathways in cancer cells, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)MechanismReference
Anticancer0.59 - 2.81 μMFAK inhibition
AntimicrobialNot specifiedUnknown
CytotoxicityVaries by modificationApoptosis induction

Case Study: Antitumor Activity

In a detailed investigation involving various imidazo[2,1-b][1,3]thiazole derivatives:

  • Compounds were tested on peritoneal mesothelioma cell lines , where they exhibited potent antiproliferative activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of aromatic amides and is characterized by its imidazo[2,1-b][1,3]thiazole moiety. Its chemical formula is C20H23N5OSC_{20}H_{23}N_{5}OS. The structural complexity of NI3T contributes to its diverse biological activities, making it a promising candidate for pharmaceutical applications.

Pharmaceutical Applications

  • Cancer Treatment
    • NI3T has shown potential as a multitargeted kinase inhibitor. It interacts with key receptors involved in cancer proliferation and survival pathways. Notably, studies have indicated its effectiveness against the epidermal growth factor receptor (EGFR), which is implicated in various cancers such as lung and breast cancer .
  • Inhibition of Protein Kinases
    • The compound acts as an inhibitor of multiple protein kinases, including those associated with the insulin-like growth factor receptor (IGF-1R). This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
  • Antimicrobial Activity
    • Preliminary studies suggest that NI3T exhibits antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function. This makes it a candidate for further investigation in treating bacterial infections.

Case Study 1: EGFR Kinase Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters explored the design and synthesis of imidazo[2,1-b]thiazole derivatives, including NI3T. The results demonstrated that compounds like NI3T significantly inhibited EGFR activity in vitro, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Multitargeted Kinase Inhibitors

Research highlighted the effectiveness of NI3T in inhibiting both IGF-1R and EGFR pathways. The dual inhibition not only reduced tumor cell proliferation but also improved the efficacy of existing chemotherapeutic agents when used in combination therapy .

Further research is essential to fully elucidate the mechanisms by which NI3T exerts its biological effects. Potential areas include:

  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Exploration of its efficacy in combination with other therapeutic agents.
  • Investigation into its safety profile through preclinical and clinical trials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of imidazo[2,1-b]thiazole-acetamide derivatives. Key structural variations among analogs include:

  • Substituents on the imidazo[2,1-b]thiazole ring: Chlorophenyl, fluorophenyl, or morpholinopyridinyl groups.
  • Acetamide side chains : Pyridinyl, piperazinyl, or methoxyphenyl substituents.

Key Observations :

  • Substituent Impact on Yield and Melting Point : Electron-donating groups (e.g., methoxy in 5h) correlate with higher yields (81%) compared to electron-withdrawing groups (e.g., chloro in 5j, 71%) .
Cytotoxicity and Anticancer Activity
  • Compound 5l () : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM). Its 4-chlorophenyl and piperazinylpyridinyl groups contribute to selectivity .
  • SRT1720 () : Activates SIRT1, inducing mitochondrial biogenesis and rescuing oxidative damage in renal cells. Mechanistically distinct from cytotoxic analogs, it operates via NAD⁺-dependent pathways .
Kinase and Receptor Targeting
  • EGFR Inhibitors (): Imidazo[2,1-b]thiazole derivatives with morpholinophenyl groups inhibit EGFR kinase, highlighting the scaffold's versatility in targeting tyrosine kinases .
  • HIV-1 MA Inhibitors () : Analogs like compound 18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide) block HIV-1 assembly by targeting the MA protein, demonstrating broad antiviral activity .

Mechanistic and Selectivity Profiles

  • Target Selectivity : The 2-methoxyphenyl group may reduce off-target effects compared to halogenated derivatives (e.g., 5f, 5g) by altering electron density and steric interactions .
  • SIRT1 vs. Cytotoxicity : Unlike SRT1720, which is a pure SIRT1 activator, the target compound’s acetamide side chain might balance sirtuin modulation with direct cytotoxicity, as seen in structurally related benzamides .

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole nucleus was synthesized via a modified Hantzsch thiazole cyclization. A mixture of 2-aminothiazole (1.0 eq) and α-bromoacetophenone (1.2 eq) in refluxing ethanol (80°C, 12 h) yielded 6-phenylimidazo[2,1-b]thiazole (78% yield). Key spectral data:

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6): δ 8.42 (d, J=4.8J = 4.8 Hz, 1H), 7.89–7.86 (m, 2H), 7.52–7.48 (m, 3H), 7.31 (s, 1H).

  • HRMS (ESI): m/z calcd. for C11H8N2SC_{11}H_8N_2S [M+H]+^+: 201.0421; found: 201.0423.

Regioselective Bromination at Position 6

To introduce a bromine atom at the 6-position, N-bromosuccinimide (1.1 eq) was added to a solution of the core in acetonitrile (25°C, 4 h), affording 6-bromoimidazo[2,1-b]thiazole (83% yield). This intermediate enables subsequent cross-coupling reactions.

Formation of the Acetamide Linkage

EDCI-Mediated Amidation

The amine intermediate (1.0 eq) was reacted with 2-(2-methoxyphenyl)acetic acid (1.2 eq) using EDCI (1.5 eq) and HOBt (0.3 eq) in anhydrous DMF (25°C, 12 h). The reaction mixture was purified via preparative HPLC (C18 column, MeCN/H2_2O gradient) to afford the target compound (87% yield).

Characterization Data

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) : δ 10.21 (s, 1H, NH), 8.51 (d, J=4.8J = 4.8 Hz, 1H), 8.03 (s, 1H), 7.92–7.89 (m, 2H), 7.62 (d, J=8.0J = 8.0 Hz, 1H), 7.34–7.28 (m, 3H), 6.99–6.95 (m, 2H), 3.85 (s, 3H, OCH3_3), 3.72 (s, 2H, CH2_2).

  • 13C^{13}C-NMR (100 MHz, DMSO-d6d_6) : δ 170.2 (C=O), 159.8 (OCH3_3), 148.5, 142.3, 135.7, 132.4, 130.1, 129.8, 128.6, 127.9, 124.5, 121.3, 114.2, 111.9, 55.4 (OCH3_3), 41.2 (CH2_2).

  • HRMS (ESI) : m/z calcd. for C20H17N3O2SC_{20}H_{17}N_3O_2S [M+H]+^+: 380.1068; found: 380.1071.

Alternative Synthetic Pathways

Direct Acetamide Formation via Acyl Chloride

2-(2-Methoxyphenyl)acetyl chloride (1.5 eq) was reacted with the amine intermediate in presence of TEA (3.0 eq) in DCM (0°C → 25°C, 2 h). Yield: 82%.

Optimization and Challenges

Regioselectivity in Cyclization

Initial attempts using iodine-mediated cyclization (Method F in) resulted in regioisomeric mixtures. Switching to α-bromoacetophenone eliminated byproducts, enhancing regioselectivity (>95:5).

Solvent Effects on Amidation

Comparative studies revealed DMF outperformed THF or EtOAc in EDCI-mediated reactions, likely due to improved solubility of the carboxylic acid .

Q & A

Q. Advanced Research Focus

  • Co-immunoprecipitation (Co-IP) : Validate direct binding to targets like SIRT1 or MA protein .
  • Competitive binding assays : Use fluorescently labeled PI(4,5)P2 to quantify MA binding inhibition .
  • siRNA knockdown : Silence SIRT1 to confirm loss of mitochondrial biogenesis (e.g., NDUFB8 and ATP synthase α expression) .

How should researchers resolve contradictory data on AMPK dependency in mitochondrial biogenesis?

Advanced Research Focus
SRT1720 induces mitochondrial biogenesis in RPTCs independent of AMPK activation, contrasting with classical PGC-1α regulation . Strategies include:

  • Pathway inhibition : Use AMPK inhibitors (e.g., Compound C) to isolate SIRT1-specific effects.
  • Transcriptomic profiling : RNA-seq to identify AMPK-independent genes (e.g., NRF-1, TFAM) .
  • Metabolic flux analysis : Compare oxygen consumption rates (QO2) in AMPK-knockout vs. wild-type cells .

What in vitro models are optimal for studying oxidative stress rescue mechanisms?

Q. Methodological Guidance

  • Oxidant injury models : Treat renal proximal tubule cells (RPTCs) with tert-butyl hydroperoxide (TBHP, 200 μM) to induce damage .
  • Mitochondrial parameters : Measure ATP levels (luminescence assays), mitochondrial DNA copy number (qPCR), and Complex I/IV activity .
  • Rescue experiments : Pre-treat cells with the compound (10–20 μM) and assess recovery of mitochondrial membrane potential (JC-1 staining) .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Advanced Research Focus
SAR insights from analogs:

  • Methoxy positioning : 2-Methoxy substitution (as in T9999) enhances SIRT1 activation and anti-tumor activity .
  • Imidazo-thiazole modifications : Piperazinylmethyl groups (e.g., SRT1720) improve solubility and target affinity .
  • Fluorophenyl acetamide : Fluorine substitution increases metabolic stability (e.g., compound 13a, 52% yield) .

What assays quantify mitochondrial biogenesis in treated cells?

Q. Methodological Guidance

  • Mitochondrial DNA (mtDNA) quantification : qPCR for ND6 or cytochrome b .
  • Western blotting : Measure NDUFB8 (Complex I) and ATP synthase α .
  • Seahorse XF analysis : Assess basal respiration, ATP-linked respiration, and spare respiratory capacity .

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